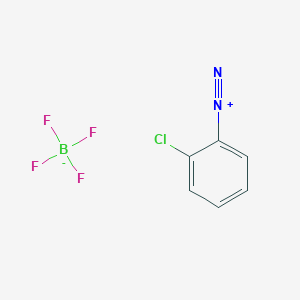

2-Chlorobenzene-1-diazonium,tetrafluoroboranuide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorobenzene-1-diazonium, tetrafluoroboranuide is a diazonium salt with the molecular formula C6H4BClF4N2. It is commonly used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chlorobenzene-1-diazonium, tetrafluoroboranuide can be synthesized through the diazotization of 2-chloroaniline. The process involves the reaction of 2-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield 2-chlorobenzene-1-diazonium, tetrafluoroboranuide.

Industrial Production Methods

In industrial settings, the synthesis of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorobenzene-1-diazonium, tetrafluoroboranuide undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).

Coupling Reactions: These reactions typically occur in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

Major Products Formed

Substitution Reactions: Products include 2-chlorobenzene derivatives such as 2-chloroiodobenzene, 2-chlorophenol, and 2-chlorobenzonitrile.

Coupling Reactions: Azo compounds such as 2-chlorobenzene-azo-phenol and 2-chlorobenzene-azo-aniline are formed.

Reduction Reactions: The major product is 2-chloroaniline.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Azo Coupling Reactions

- 2-Chlorobenzene-1-diazonium tetrafluoroboranuide is primarily used in azo coupling reactions to synthesize azo compounds. These compounds are valuable in dye chemistry, providing vibrant colors for textiles and inks.

- The diazonium salt can react with activated aromatic compounds to form stable azo dyes, which are important in the manufacture of colorants.

Electrophilic Substitution

- The diazonium group (−N2+) acts as a powerful electrophile, allowing for electrophilic substitution reactions on aromatic rings. This property is exploited in the synthesis of various functionalized aromatic compounds.

Material Science

Polymer Chemistry

- The incorporation of 2-chlorobenzene-1-diazonium tetrafluoroboranuide into polymer matrices can enhance the thermal stability and mechanical properties of polymers. The diazonium group facilitates cross-linking reactions that lead to more robust polymer networks.

Nanomaterials Synthesis

- This compound can be utilized in the synthesis of nanomaterials, particularly carbon-based nanostructures. Its ability to form stable intermediates allows for controlled growth of nanostructures, which can be applied in electronics and catalysis.

Analytical Chemistry

Spectroscopic Applications

- The compound has been characterized using various spectroscopic techniques, including Raman spectroscopy. Its unique spectral features make it a candidate for studies involving molecular interactions and structural analysis.

Biological Applications

Antimicrobial Agents

- Research has indicated potential applications of diazonium salts as antimicrobial agents. The reactivity of the diazonium group can be harnessed to develop new antibacterial compounds.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzene-1-diazonium, tetrafluoroboranuide can be compared with other diazonium salts such as:

Benzene-1-diazonium, tetrafluoroboranuide: Similar in reactivity but lacks the chloro substituent, leading to different reactivity patterns.

4-Nitrobenzene-1-diazonium, tetrafluoroboranuide: Contains a nitro group, which affects its reactivity and applications.

2-Methylbenzene-1-diazonium, tetrafluoroboranuide: The presence of a methyl group influences its reactivity and the types of products formed.

The uniqueness of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide lies in its chloro substituent, which imparts specific reactivity and makes it suitable for particular applications in organic synthesis.

Biologische Aktivität

2-Chlorobenzene-1-diazonium tetrafluoroboranuide (CAS No. 1956-97-4) is a diazonium salt that has garnered attention for its potential biological activities. Diazonium compounds are known for their reactivity, particularly in electrophilic aromatic substitution reactions, making them valuable in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

2-Chlorobenzene-1-diazonium tetrafluoroboranuide is characterized by its diazonium group, which contributes to its electrophilic nature. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H5BF4N2 |

| Molecular Weight | 191.99 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents |

| Stability | Sensitive to heat and light |

The biological activity of 2-chlorobenzene-1-diazonium tetrafluoroboranuide is primarily attributed to its ability to form reactive intermediates that can interact with various biomolecules. The diazonium group can undergo nucleophilic substitution reactions, leading to the formation of aryl derivatives that may exhibit biological effects.

Key Mechanisms:

- Electrophilic Attack : The diazonium ion can react with nucleophiles such as amino acids and nucleic acids, potentially leading to modifications in proteins and DNA.

- Formation of Reactive Oxygen Species (ROS) : Upon decomposition, diazonium salts can generate ROS, which may induce oxidative stress in cells.

Biological Activity

Research indicates that 2-chlorobenzene-1-diazonium tetrafluoroboranuide may have various biological activities:

- Antimicrobial Activity : Studies have shown that diazonium salts can exhibit antimicrobial properties against a range of pathogens due to their ability to modify cellular components.

- Cytotoxicity : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent through mechanisms involving DNA damage and apoptosis.

- Detection of Biomolecules : It has been utilized in biosensing applications for the detection of specific biomolecules like guanine in DNA due to its reactivity.

Case Studies

Several studies have explored the biological effects of 2-chlorobenzene-1-diazonium tetrafluoroboranuide:

- Antimicrobial Study :

- Cytotoxicity Assessment :

- Biosensing Application :

Eigenschaften

IUPAC Name |

2-chlorobenzenediazonium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWSAAZKPZGCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.